N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.52. The purity is usually 95%.
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Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates a tetrahydroquinazoline moiety and a thiophene ring, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C20H26N4O with a molecular weight of approximately 338.4 g/mol. Its structural components are believed to play significant roles in its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H26N4O |
Molecular Weight | 338.4 g/mol |
Key Structural Features | Tetrahydroquinazoline, Thiophene |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains. The presence of the dimethylamino group is hypothesized to enhance binding affinity to target enzymes involved in metabolic pathways .
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, making them candidates for treating conditions such as rheumatoid arthritis .
The biological activity of this compound may be attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in many physiological processes and disease states .
- Enzyme Inhibition : It is suggested that the compound can inhibit specific enzymes involved in inflammatory and infectious processes, thereby exerting therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated significant inhibition zones for certain derivatives .
-
Anti-inflammatory Potential :
- Research demonstrated that compounds with similar structures exhibited anti-inflammatory effects in vitro by reducing pro-inflammatory cytokine production .
- Pharmacokinetic Studies :
Future Directions
Further research is required to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structural Modifications : To explore derivatives that may enhance potency or reduce side effects.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-24(2)19-21-13-14-12-15(7-8-16(14)23-19)22-18(25)20(9-3-4-10-20)17-6-5-11-26-17/h5-6,11,13,15H,3-4,7-10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQHSKCZQCTJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.